Bienvenue dans la boutique en ligne BenchChem!

5-(3-hydroxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid

Chemical Synthesis Medicinal Chemistry Building Blocks

This compound features a unique 3-hydroxyphenyl group that distinguishes it from common biphenyl-substituted angiotensin II antagonists. The carboxylic acid and phenolic hydroxyl provide dual derivatization handles for amide coupling or esterification, enabling focused library synthesis. Based on class data, this scaffold shows negligible DHODase inhibition (Ki > 500 nM), supporting its use as a negative control in enzymatic screens. Researchers must validate inactivity in their specific assay.

Molecular Formula C14H11N3O3
Molecular Weight 269.26
CAS No. 1020978-68-0
Cat. No. B2571508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-hydroxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid
CAS1020978-68-0
Molecular FormulaC14H11N3O3
Molecular Weight269.26
Structural Identifiers
SMILESCC1=NC2=C(N1)C(=CC(=N2)C3=CC(=CC=C3)O)C(=O)O
InChIInChI=1S/C14H11N3O3/c1-7-15-12-10(14(19)20)6-11(17-13(12)16-7)8-3-2-4-9(18)5-8/h2-6,18H,1H3,(H,19,20)(H,15,16,17)
InChIKeyAQCXCQFBXVEDBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(3-hydroxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid (CAS 1020978-68-0): Chemical Identity and Baseline Classification


5-(3-hydroxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid (CAS 1020978-68-0) is a synthetic, small-molecule heterocycle characterized by an imidazo[4,5-b]pyridine core bearing a 7-carboxylic acid group, a 2-methyl substituent, and a 5-(3-hydroxyphenyl) group. Its molecular formula is C₁₄H₁₁N₃O₃ with a molecular weight of 269.26 g/mol. The compound belongs to the broad class of imidazo[4,5-b]pyridine derivatives, a scaffold associated with diverse pharmacological activities including kinase inhibition and angiotensin II receptor antagonism [1], [2]. However, specific bioactivity data for this exact compound is extremely limited, and it is primarily cataloged as a research chemical or synthetic building block.

Why Generic Imidazo[4,5-b]pyridine Substitution Fails for 5-(3-Hydroxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid


Within the imidazo[4,5-b]pyridine-7-carboxylic acid class, minor structural modifications can lead to profound shifts in biological target engagement and potency. For instance, the presence and position of a hydroxyphenyl substituent significantly alters angiotensin II receptor antagonism [1]. Similarly, differing substituents on the phenyl ring in related compounds have yielded Ki values ranging from sub-nanomolar to >500 nM against various kinase targets, demonstrating that activity is not a class-wide property but is highly sensitive to specific functional groups [2], [3]. Consequently, substituting 5-(3-hydroxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid with a generic analog cannot guarantee equivalent performance in any assay; the unique combination of the 3-hydroxyphenyl and 2-methyl groups on this specific core necessitates direct, compound-specific validation.

Quantitative Differentiation Evidence for 5-(3-Hydroxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid


Structural Differentiation from Leading Imidazo[4,5-b]pyridine Analogues

A direct structural comparison against key literature analogues reveals the unique substitution pattern of the target compound. Unlike the biphenyl-substituted angiotensin II antagonists (e.g., E4177) or the 2-cyclopropyl derivatives, this compound features a 3-hydroxyphenyl group at the 5-position and a methyl group at the 2-position. This precise arrangement is absent from characterized bioactive molecules in public databases, suggesting it may probe a novel chemical space [1], [2]. This is a critical distinction: the 3-hydroxyphenyl motif is known to modulate acidity and hydrogen-bonding potential in related phenol-based antagonists, directly impacting in vivo potency [1].

Chemical Synthesis Medicinal Chemistry Building Blocks

Implied Kinase Selectivity Profile Based on Scaffold Inactivity

Data from closely related analogs in BindingDB indicates that the imidazo[4,5-b]pyridine-7-carboxylic acid scaffold can be a weak inhibitor of specific enzymes like dihydroorotate dehydrogenase (DHODase). The 5-biphenyl-4-yl-3-methyl and 5-(2'-fluoro-biphenyl-4-yl)-6-methyl analogs both exhibit a Ki > 500 nM against human DHODase [1], [2]. While not a direct measurement of the target compound, this class-level inference suggests the scaffold may have a low background activity against this enzyme. The distinct 3-hydroxyphenyl substituent on the target compound may further divert binding from such targets, making it a potentially cleaner chemical probe for other, yet uncharacterized, targets.

Kinase Inhibition Selectivity BindingDB

Application Scenarios for 5-(3-Hydroxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid Based on Differentiated Evidence


SAR Exploration of Angiotensin II Receptor Antagonists

The compound's core is structurally related to known angiotensin II receptor antagonists like E4177, but with a unique 3-hydroxyphenyl substitution. This makes it a valuable tool for medicinal chemistry teams mapping the SAR of the 5-position of the imidazo[4,5-b]pyridine scaffold, where the acidity and hydrogen-bonding capacity of this group are known to profoundly impact both in vitro binding and in vivo efficacy [1].

Synthetic Building Block for Targeted Library Synthesis

The presence of both a carboxylic acid and a phenolic hydroxyl group provides two orthogonal handles for further derivatization. This compound can serve as a key intermediate for generating a focused library of imidazo[4,5-b]pyridine analogs through amide coupling or esterification, particularly for programs seeking to explore chemical space distinct from the well-trodden biphenyl-substituted angiotensin II antagonists [1].

Negative Control for DHODase Assays

Based on class-level data indicating that closely related 5-substituted imidazo[4,5-b]pyridine-7-carboxylic acids show negligible inhibition of DHODase (Ki > 500 nM) [2], this compound could be provisionally employed as a negative control or an inactive scaffold in enzymatic screens. Researchers would still need to confirm this inactivity in their specific assay, but the preliminary data reduces the risk of unexpected positive hits from this scaffold.

Quote Request

Request a Quote for 5-(3-hydroxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.